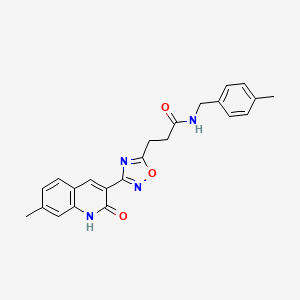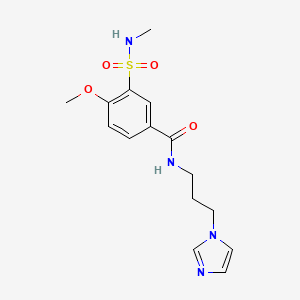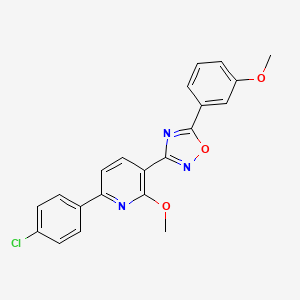
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide, also known as EPMC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPMC is a member of the piperidine family of compounds and has a molecular weight of 365.48 g/mol.
作用機序
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide involves its binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. This compound has been shown to modulate the activity of various ion channels and receptors, including the voltage-gated calcium channels, NMDA receptors, and TRPC channels. This compound also regulates the activity of various enzymes, such as protein kinase C and phospholipase C, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to regulate calcium signaling, which is essential for various cellular processes, such as muscle contraction, neurotransmitter release, and gene expression. This compound also regulates lipid metabolism, which is involved in various physiological processes, such as energy production, membrane structure, and cell signaling. This compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective modulation of its activity. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. This compound also has low bioavailability, which limits its use in vivo.
将来の方向性
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has several potential future directions for scientific research. It can be used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological processes. This compound can also be used as a lead compound to develop new drugs for the treatment of neurodegenerative diseases and other disorders. Future research can also focus on improving the solubility and bioavailability of this compound to enhance its potential applications in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the sigma-1 receptor and has been used as a tool compound to study various cellular and molecular processes. This compound has various biochemical and physiological effects and has potential applications in the treatment of neurodegenerative diseases and other disorders. Future research can focus on improving the solubility and bioavailability of this compound and developing new drugs based on its structure.
合成法
The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide involves the reaction between 1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid and N-methylmorpholine in the presence of N,N-dimethylformamide. The resulting compound is then purified by recrystallization to obtain this compound in high yields.
科学的研究の応用
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. This compound has been used as a tool compound to study the role of the sigma-1 receptor in various cellular and molecular processes, such as calcium signaling, protein folding, and lipid metabolism.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-30-20-9-8-19(14-15(20)2)31(28,29)25-12-10-17(11-13-25)22(27)24-18-6-4-16(5-7-18)21(23)26/h4-9,14,17H,3,10-13H2,1-2H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSBFQVUJYUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)






